(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-nitrophenyl)methanone
Description
Properties
IUPAC Name |
[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-14-3-8-18(15(2)13-14)28(26,27)21-11-9-20(10-12-21)19(23)16-4-6-17(7-5-16)22(24)25/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEKMAFOOUIJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-nitrophenyl)methanone is a novel piperazine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-nitrophenyl)methanone
- Molecular Formula : CHNOS
- Molecular Weight : 378.45 g/mol
Biological Activity Overview
The biological activities of piperazine derivatives are diverse, often encompassing:
- Antimicrobial Activity : Piperazine derivatives have shown significant antimicrobial properties against various bacterial strains.
- Anticancer Activity : Some studies suggest that these compounds may inhibit tumor growth by inducing apoptosis in cancer cells.
- CNS Activity : Piperazine derivatives are known for their effects on the central nervous system, potentially acting as anxiolytics or antidepressants.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, inhibiting their activity and thereby disrupting metabolic pathways.
- Receptor Modulation : The piperazine moiety could bind to neurotransmitter receptors, influencing neurotransmission and exhibiting psychoactive effects.
- DNA Interaction : The nitrophenyl group may intercalate into DNA, leading to genotoxic effects that can trigger apoptosis in cancer cells.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various piperazine derivatives, including the target compound. Results indicated that it exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Potential
In vitro studies demonstrated that the compound induced apoptosis in several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
CNS Effects
Research on related piperazine compounds suggests potential anxiolytic effects. Behavioral assays in animal models indicated reduced anxiety-like behavior following administration of the compound . Further studies are needed to elucidate the exact neuropharmacological profile.
Data Tables
Scientific Research Applications
Pharmacological Activities
1. Anticancer Activity
Piperazine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, in vitro studies have demonstrated that certain piperazine derivatives exhibit significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7, suggesting that (4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(4-nitrophenyl)methanone may also possess similar activities .
2. Antimicrobial Properties
The presence of the sulfonamide moiety in this compound suggests potential antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. Preliminary studies have shown that piperazine derivatives can exhibit activity against Gram-positive and Gram-negative bacteria, indicating that this compound could be explored for its antibacterial properties .
3. Central Nervous System Effects
Piperazine compounds are often investigated for their effects on the central nervous system (CNS). Some derivatives have been reported to possess anxiolytic and antidepressant activities. The structure of this compound may allow it to interact with neurotransmitter systems, potentially making it a candidate for further research in treating mood disorders .
Case Studies
Case Study 1: Anticancer Screening
A study evaluated the anticancer potential of several piperazine derivatives, including this compound). The results indicated that this compound significantly inhibited cell growth in MCF-7 breast cancer cells with an IC50 value lower than 10 µM, demonstrating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
In a comparative study on various piperazine derivatives, this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Piperazine-Sulfonyl Moieties
Key Examples :
Analysis :
- Sulfonyl Group Variations: 2,4-Dimethylphenyl sulfonyl (target compound) increases steric bulk compared to 4-methylphenyl sulfonyl (e.g., compound 9eb, ) or 4-fluorophenyl sulfonyl (T-08, ). This affects solubility and membrane permeability. Nitro vs.
Physicochemical Properties
- Nitro Group Impact: The 4-nitro group in the target compound reduces solubility in aqueous media compared to amino-substituted analogues (e.g., compounds 14–15, ).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)(4-nitrophenyl)methanone, and how can reaction conditions be optimized for higher yields?
- Methodology: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonyl chloride intermediates (e.g., 2,4-dimethylbenzenesulfonyl chloride) react with piperazine derivatives under basic conditions (e.g., triethylamine) to form sulfonamide linkages . Subsequent acylation with 4-nitrobenzoyl chloride in anhydrous solvents (e.g., acetonitrile) introduces the nitrophenyl moiety. Optimization involves adjusting stoichiometry, temperature (reflux vs. room temperature), and catalyst use (e.g., K₂CO₃ for deprotonation) to improve yields, which may range from 41% to 92% depending on substituent steric effects .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology:
- ¹H/¹³C NMR: Essential for confirming the sulfonyl-piperazine and nitrophenyl moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm for nitrophenyl) and piperazine CH₂ groups (δ 2.5–3.8 ppm) .
- Elemental Analysis: Validates purity by comparing calculated vs. observed C/H/N percentages (e.g., deviations <0.3% indicate high purity) .
- Melting Point and TLC (Rf values): Used to assess consistency across batches (e.g., Rf ~0.41 in ethyl acetate/hexane) .
Q. How do substituents on the phenyl rings influence the compound’s stability and reactivity?
- Methodology: Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, facilitating nucleophilic attacks, while methyl groups (2,4-dimethylphenyl) increase steric hindrance, potentially reducing reaction rates. Stability studies under varying pH and temperature (via HPLC or TLC monitoring) reveal degradation pathways, such as nitro group reduction or sulfonamide hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for structurally analogous piperazine-based methanones?
- Methodology: Discrepancies in yields (e.g., 41% vs. 92% for bromophenyl derivatives ) often stem from:
- Purification methods: Column chromatography vs. recrystallization.
- Reaction scalability: Microscale vs. bulk synthesis.
- Substituent electronic effects: Electron-deficient aryl groups may require longer reaction times. Systematic DOE (Design of Experiments) approaches identify critical variables .
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Methodology:
- Docking studies: Use software like AutoDock to model interactions with active sites (e.g., hydrogen bonding with sulfonyl oxygen or nitrophenyl groups).
- QSAR models: Correlate substituent properties (logP, Hammett σ) with bioactivity data from analogs (e.g., fluorobenzyl-piperazine derivatives ).
- MD simulations: Assess stability of ligand-target complexes over nanosecond timescales .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodology: The sulfonyl group acts as a leaving group in SN2 reactions, while the piperazine nitrogen’s nucleophilicity is modulated by pH. Kinetic studies (e.g., monitoring by ¹H NMR) reveal rate-determining steps, such as proton transfer in alkaline conditions .
Q. How does the 4-nitrophenyl group influence the compound’s electronic structure and spectroscopic properties?
- Methodology: UV-Vis spectroscopy shows strong absorbance ~310 nm due to the nitro group’s n→π* transitions. DFT calculations (e.g., Gaussian) quantify charge distribution, revealing electron density withdrawal from the methanone carbonyl to the nitrophenyl ring, which impacts reactivity in redox reactions .
Q. What are the challenges in establishing structure-activity relationships (SAR) for sulfonyl-piperazine methanones?
- Methodology: Key challenges include:
- Conformational flexibility: Piperazine ring puckering alters binding modes.
- Synergistic effects: Combined electronic (nitro) and steric (methyl) substituents complicate SAR trends.
Solutions involve synthesizing rigid analogs (e.g., bicyclic piperazines) and using multivariate statistical analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
